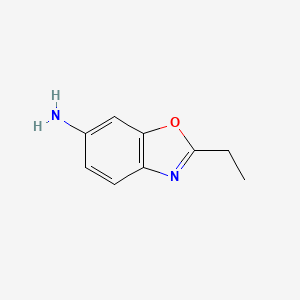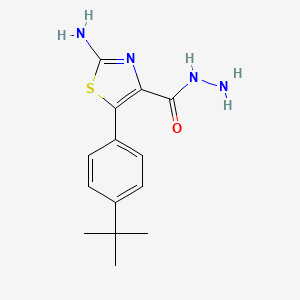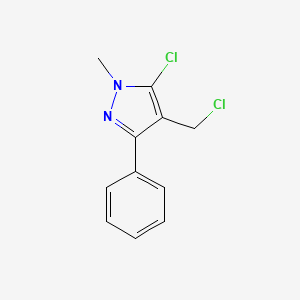
(2-Amino-5-chlorophenyl)(phenyl)methanol
概要
説明
(2-Amino-5-chlorophenyl)(phenyl)methanol is a chemical compound with the molecular formula C13H10ClNO. It is a substituted benzophenone derivative, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom . This compound is known for its applications in the synthesis of various pharmaceuticals, particularly benzodiazepines .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (2-Amino-5-chlorophenyl)(phenyl)methanol involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the condensation of o-fluorobenzoyl chloride and parachloroanilinum at high temperatures under the action of zinc chloride . This process increases the yield and purity of the product.
Industrial Production Methods
In industrial settings, the preparation of high-purity this compound involves the use of zinc chloride processed by low-temperature dehydration. This method enhances the yield coefficient from 50% to 70% and increases the product purity from less than or equal to 95% to greater than or equal to 98% .
化学反応の分析
Types of Reactions
(2-Amino-5-chlorophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Lithium aluminium hydride is commonly used as a reducing agent.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide
Reducing Agents: Lithium aluminium hydride
Acylating Agents: Cyclo-propanecarbonyl chloride, phthalimidoacetyl chloride
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives such as prazepam and lorazepam .
科学的研究の応用
(2-Amino-5-chlorophenyl)(phenyl)methanol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of benzodiazepines, which are used as anxiolytics, sedatives, and muscle relaxants . The compound is also used as an intermediate in the production of other pharmaceuticals, including alprazolam and oxazepam .
作用機序
The mechanism of action of (2-Amino-5-chlorophenyl)(phenyl)methanol involves its role as a precursor in the synthesis of benzodiazepines. These benzodiazepines exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
類似化合物との比較
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Benzoyl-4-chloroaniline
- 5-Chloro-2-aminobenzophenone
Uniqueness
(2-Amino-5-chlorophenyl)(phenyl)methanol is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various benzodiazepines. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in pharmaceutical applications .
特性
IUPAC Name |
(2-amino-5-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDPXOLONPKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377842 | |
| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7039-50-1 | |
| Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzhydrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)
![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)


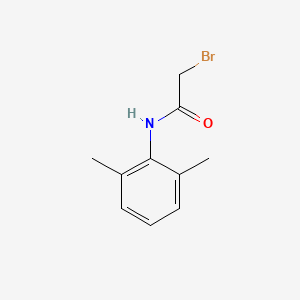
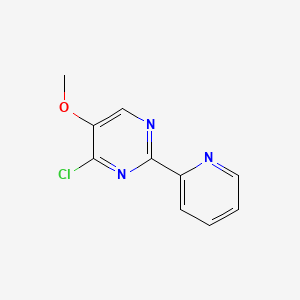
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)

